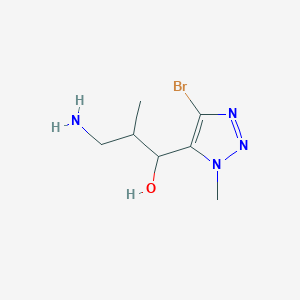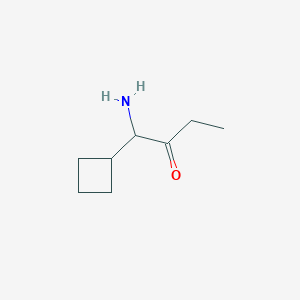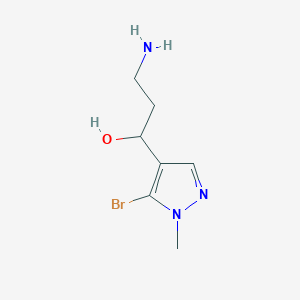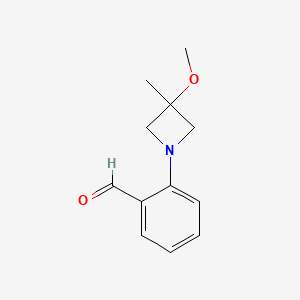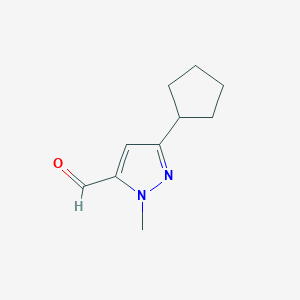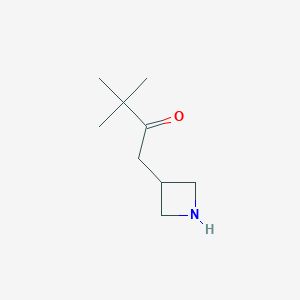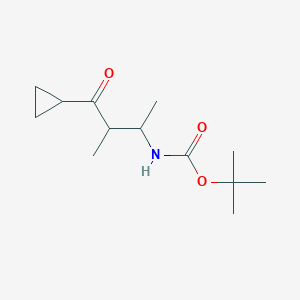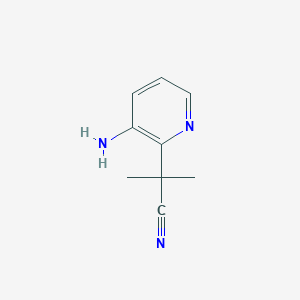
3-Amino-1-(1,2,5-thiadiazol-3-yl)butan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-1-(1,2,5-thiadiazol-3-yl)butan-2-one is a heterocyclic compound containing a thiadiazole ring Thiadiazoles are known for their diverse biological activities and have been extensively studied in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(1,2,5-thiadiazol-3-yl)butan-2-one typically involves multiple stepsFor instance, the synthesis might involve the reaction of hydrazinecarbothioamide with carbon disulfide to form a thiadiazole intermediate, which is then further reacted with appropriate reagents to introduce the amino and butanone groups .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for higher yields and purity. This could include the use of specific solvents, catalysts, and reaction conditions to ensure efficient production. For example, using 1,2-dichloroethane as a solvent and triphenylphosphine as a reducer can yield high purity products .
化学反応の分析
Types of Reactions
3-Amino-1-(1,2,5-thiadiazol-3-yl)butan-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are crucial for the success of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.
科学的研究の応用
3-Amino-1-(1,2,5-thiadiazol-3-yl)butan-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It can be used in the development of new materials with specific properties.
作用機序
The mechanism of action of 3-Amino-1-(1,2,5-thiadiazol-3-yl)butan-2-one involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing their normal function. The exact pathways involved depend on the specific application and target .
類似化合物との比較
Similar Compounds
2-Amino-1,3,4-thiadiazole: Another thiadiazole derivative with similar biological activities.
5-Amino-1,2,4-thiadiazole: Known for its antimicrobial properties.
1,3,4-Thiadiazole-2-thiol: Studied for its anticancer activities.
Uniqueness
3-Amino-1-(1,2,5-thiadiazol-3-yl)butan-2-one is unique due to its specific structure, which allows it to interact with different molecular targets compared to other thiadiazole derivatives. This uniqueness makes it a valuable compound for various scientific research applications.
特性
分子式 |
C6H9N3OS |
|---|---|
分子量 |
171.22 g/mol |
IUPAC名 |
3-amino-1-(1,2,5-thiadiazol-3-yl)butan-2-one |
InChI |
InChI=1S/C6H9N3OS/c1-4(7)6(10)2-5-3-8-11-9-5/h3-4H,2,7H2,1H3 |
InChIキー |
BYVAPCDBZPFASH-UHFFFAOYSA-N |
正規SMILES |
CC(C(=O)CC1=NSN=C1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


amine](/img/structure/B13161474.png)


